2,3,5-Trichloro-6-methoxypyridine
Overview
Description
2,3,5-Trichloro-6-methoxypyridine is an organic compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol . It appears as a white to light yellow solid with a distinctive odor. This compound is sparingly soluble in water but dissolves well in organic solvents such as ether and chloroform . It is primarily used as an intermediate in the synthesis of various agrochemicals, including insecticides, herbicides, and weed control agents .
Mechanism of Action
Target of Action
2,3,5-Trichloro-6-methoxypyridine is primarily used as an intermediate in the production of pesticides . It is often used in the preparation of insecticides, herbicides, and weed control products . .
Mode of Action
As an intermediate in pesticide production, it is likely to contribute to the overall effectiveness of the final product .
Biochemical Pathways
It is known that many pesticides act by disrupting essential biochemical pathways in pests, leading to their death .
Pharmacokinetics
It is known that the compound is a white to light yellow solid that is almost insoluble in water at room temperature but soluble in organic solvents such as ether and chloroform . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As an intermediate in pesticide production, its primary role is likely to contribute to the overall effectiveness of the final product .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain environments than others . Furthermore, it is a stable compound, but it may undergo partial decomposition under strong acid or base conditions .
Biochemical Analysis
Biochemical Properties
2,3,5-Trichloro-6-methoxypyridine plays a significant role in biochemical reactions, particularly as a metabolite of chlorpyrifos and triclopyr . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the degradation of chlorpyrifos, such as phosphatases and hydrolases . These interactions often result in the dechlorination and further breakdown of the compound, highlighting its role in detoxification processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, its presence can lead to alterations in the expression of genes involved in detoxification and stress responses. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it has been observed to inhibit certain hydrolases, leading to the accumulation of intermediate metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over short periods. Long-term studies have shown that it can undergo slow degradation, leading to the formation of various by-products . These by-products can have different effects on cellular functions, depending on their concentration and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . For instance, high doses have been associated with adverse effects on liver and kidney function, as well as alterations in metabolic processes . These findings highlight the importance of dosage in determining the overall impact of the compound on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a metabolite of chlorpyrifos and triclopyr . It interacts with enzymes such as hydrolases and oxidases, which facilitate its breakdown and detoxification . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . For instance, it has been observed to accumulate in the liver and kidneys, where it undergoes further metabolism and detoxification . This distribution pattern is essential for understanding its overall impact on different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components . It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, as it interacts with organelle-specific enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct its movement to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,5-Trichloro-6-methoxypyridine involves the reaction of 2-amino-6-methoxypyridine with copper(I) chloride . The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) and at temperatures ranging from 2-8°C . The reaction proceeds as follows:
2-Amino-6-methoxypyridine+CuCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,3,5-Trichloro-6-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-Trichloro-2-methoxypyridine
- 2,3,5-Trichloro-6-methoxypyridine
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of various agrochemicals and other industrial products .
Properties
IUPAC Name |
2,3,5-trichloro-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIVUWLXZBDMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185456 | |
Record name | 2-Methoxy-3,5,6-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-34-3 | |
Record name | 2,3,5-Trichloro-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31557-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3,5,6-trichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031557343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-3,5,6-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trichloro-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-TRICHLORO-6-METHOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRT7GB596J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the identification of 2,3,5-Trichloro-6-methoxypyridine as a biodegradation product of chlorpyrifos contribute to our understanding of bioremediation?
A: Identifying this compound as a biodegradation product of chlorpyrifos provides valuable insight into the metabolic pathways employed by microorganisms during bioremediation. [] This discovery highlights the potential of microbial communities to degrade complex pollutants into simpler compounds. Further research into the enzymes and metabolic pathways involved in this degradation process could lead to the development of more efficient and targeted bioremediation strategies for pesticide-contaminated soils.
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